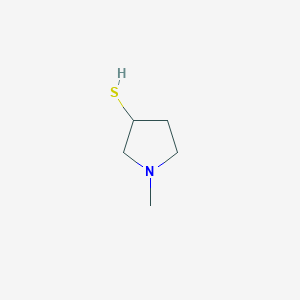

1-Methylpyrrolidine-3-thiol

Description

Properties

Molecular Formula |

C5H11NS |

|---|---|

Molecular Weight |

117.22 g/mol |

IUPAC Name |

1-methylpyrrolidine-3-thiol |

InChI |

InChI=1S/C5H11NS/c1-6-3-2-5(7)4-6/h5,7H,2-4H2,1H3 |

InChI Key |

PGMDHKAOJGGKIU-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(C1)S |

Origin of Product |

United States |

Scientific Research Applications

Scientific Research Applications

1-Methylpyrrolidine-3-thiol has been investigated for its potential in various fields:

Chemistry

- Building Block for Synthesis : It serves as a precursor for synthesizing more complex heterocyclic compounds. Its unique functional groups allow for diverse chemical reactions, making it valuable in organic synthesis .

Biology

- Enzyme Inhibition : Research has shown that this compound can act as an enzyme inhibitor or modulator. Its thiol group can interact with enzymes, potentially altering their activity .

- Antioxidant Activity : The compound exhibits antioxidant properties due to its thiol group, which can scavenge free radicals and protect cells from oxidative stress .

Medicine

- Therapeutic Potential : Studies have explored the compound's antimicrobial and anticancer activities. Its ability to modulate redox states within cells positions it as a candidate for drug development .

- Drug Development : As a lead compound, it may contribute to designing new pharmaceuticals targeting various diseases, including cancer .

Case Study 1: Antioxidant Properties

A study demonstrated that compounds similar to this compound showed significant cellular accumulation and antioxidant activity in mitochondria. This research indicated that the compound could effectively reduce oxidative stress in cells, highlighting its potential therapeutic applications .

Case Study 2: Enzyme Modulation

Research into enzyme interactions revealed that this compound could inhibit specific enzymes involved in metabolic pathways. This inhibition was linked to altered cellular responses, suggesting its utility in developing enzyme-targeting drugs .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 1-Methylpyrrolidine-3-thiol with structurally related pyrrolidine and pyridine derivatives:

Preparation Methods

Malic Acid and Methylamine-Based Synthesis

A widely cited method involves a two-step process: ring-closure of malic acid (compound I) and methylamine (compound II) to form an intermediate (compound III), followed by reduction to yield 1-methylpyrrolidine-3-thiol.

Key Steps :

-

Ring-Closure :

-

Reactants: Malic acid (60.0 g) and 40% methylamine aqueous solution (41.6–64.6 g).

-

Solvents: Toluene, xylene, or chlorobenzene (420–630 g).

-

Conditions: Reflux at 85°C for 10–18 hours under inert gas.

-

Intermediate: 3-Hydroxy-1-methylcyclobutanediamide (compound III), isolated via crystallization (40–60.1 g yield).

-

-

Reduction :

Advantages :

-

Avoids hazardous reagents like lithium aluminum hydride.

-

Intermediate (compound III) is crystalline, simplifying purification.

Catalytic Hydrogenation with Formaldehyde

Metal-Catalyzed Reductive Amination

This method employs formaldehyde and hydrogen gas in the presence of a palladium or platinum catalyst to synthesize this compound from a pyrrolidine precursor.

Key Steps :

-

Step A :

-

Step B :

Industrial Relevance :

Thiolation of Pyrrolidine Derivatives

AlCl₃-Mediated Thiolation

A direct thiolation approach modifies pre-formed pyrrolidine rings using aluminum chloride (AlCl₃) and HCl in nitromethane.

Procedure :

-

Reactants: 1-Methylpyrrolidine-3-ol (1a, 0.15 mmol) and thiolating agent (1.2 equiv).

-

Catalyst: AlCl₃ (0.4 equiv) and HCl (1.0 equiv).

-

Conditions: Stirred at 60°C for 2–4 hours.

Mechanism :

Comparative Analysis of Methods

| Method | Reactants | Catalyst/Solvent | Yield (%) | Industrial Viability |

|---|---|---|---|---|

| Ring-Closure + Reduction | Malic acid, methylamine | NaBH₄, THF | 45–69 | High |

| Catalytic Hydrogenation | Pyrrolidine, formaldehyde | Pd/C, methanol-water | >70 | Moderate |

| Thiolation | 1-Methylpyrrolidine-3-ol | AlCl₃, CH₃NO₂ | 75–80 | Low |

Key Observations :

Q & A

Q. What are the recommended synthetic routes for 1-Methylpyrrolidine-3-thiol in laboratory settings?

A common approach involves functionalizing pyrrolidine derivatives with thiol groups. For example, diastereoselective synthesis methods used for pyrrolidine carboxylates (e.g., Michael addition or cyclization reactions) can be adapted by substituting hydroxyl precursors with thiol-containing reagents. Ensure inert atmospheres and catalysts like BF₃·Et₂O to stabilize intermediates. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical .

Q. How should researchers handle and store this compound to ensure safety and stability?

Store in airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C. Use fume hoods for handling, and wear nitrile gloves, lab coats, and safety goggles. Immediate rinsing with water is required for skin/eye contact. Stability tests under varying pH and temperature conditions are advised to determine optimal storage protocols .

Q. What spectroscopic techniques are essential for characterizing this compound?

Use a combination of ¹H/¹³C NMR (δ ~1.5–3.5 ppm for pyrrolidine protons, δ ~40–60 ppm for methyl and thiol carbons) and FT-IR (S-H stretch ~2550 cm⁻¹). Confirm molecular weight via HRMS (ESI+ mode). Cross-reference spectral data with NIST Chemistry WebBook entries for analogous pyrrolidine derivatives .

Q. What are common impurities in this compound synthesis, and how are they controlled?

Impurities like unreacted starting materials or oxidation byproducts (e.g., disulfides) may form. Monitor via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) with UV detection at 210–230 nm. Set acceptance criteria at ≤0.1% for any unspecified impurity, as per pharmaceutical-grade standards .

Advanced Research Questions

Q. How can diastereoselective synthesis of this compound derivatives be optimized?

Optimize chiral catalysts (e.g., BINOL-derived phosphoric acids) and solvent polarity (e.g., DCM vs. THF) to enhance enantiomeric excess. Use X-ray crystallography to confirm stereochemistry and dynamic NMR to study rotational barriers in intermediates. Computational modeling (DFT) aids in predicting transition states .

Q. What strategies resolve contradictions in spectral data for this compound derivatives?

Cross-validate using 2D NMR (HSQC, HMBC) to assign ambiguous peaks. Compare experimental IR/Raman spectra with theoretical simulations (Gaussian 16). If oxidation is suspected, perform LC-MS/MS to identify disulfide dimers or sulfonic acids .

Q. How do pH and temperature affect the stability of this compound?

Conduct accelerated stability studies:

Q. What advanced techniques quantify trace impurities in this compound?

Employ GC-MS headspace analysis for volatile impurities or ICP-MS for metal catalysts. For non-volatiles, use HPLC-CAD (charged aerosol detection) with LOQ ≤10 ppm. Validate methods per ICH Q2(R1) guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.